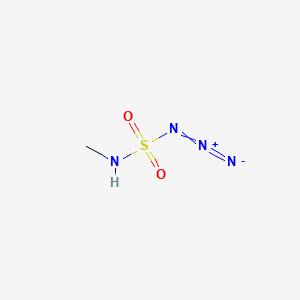
Sulfamoyl azide, methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfamoyl azide, methyl-: is a chemical compound that belongs to the class of azides. Azides are known for their high reactivity and are often used in organic synthesis. Sulfamoyl azides, in particular, are valuable intermediates in the synthesis of various bioactive compounds and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sulfamoyl azides can be synthesized through the reaction of sulfamoyl chlorides with sodium azide. The reaction typically occurs in an organic solvent such as dichloromethane at low temperatures to prevent decomposition of the azide. The general reaction scheme is as follows:
R-SO2Cl+NaN3→R-SO2N3+NaCl
Industrial Production Methods: Industrial production of sulfamoyl azides involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Safety measures are crucial due to the explosive nature of azides.
Chemical Reactions Analysis
Types of Reactions: Sulfamoyl azides undergo various types of chemical reactions, including:
Substitution Reactions: Sulfamoyl azides can react with nucleophiles to form sulfamides.
Reduction Reactions: Reduction of sulfamoyl azides can lead to the formation of amines.
Cycloaddition Reactions: Azides can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines and bases such as triethylamine.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Cycloaddition Reactions: Copper(I) catalysts are often employed in cycloaddition reactions.
Major Products Formed:
Sulfamides: Formed from substitution reactions.
Amines: Formed from reduction reactions.
Triazoles: Formed from cycloaddition reactions.
Scientific Research Applications
Chemistry: Sulfamoyl azides are used as intermediates in the synthesis of various organic compounds. They are particularly valuable in the synthesis of N-arylsulfamides, which are found in therapeutic agents and bioactive compounds .
Biology and Medicine: In medicinal chemistry, sulfamoyl azides are used to develop inhibitors for enzymes such as c-Met kinase, which is associated with cancer . They are also used in the synthesis of β3-adrenergic agonists, which have applications in treating obesity and diabetes .
Industry: Sulfamoyl azides are used in the production of specialty chemicals and materials. Their reactivity makes them useful in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of sulfamoyl azides involves their high reactivity due to the presence of the azide group. The azide group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. In biological systems, sulfamoyl azides can inhibit enzyme activity by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Sulfonyl Azides: Similar to sulfamoyl azides but with a sulfonyl group instead of a sulfamoyl group.
Carbamoyl Azides: Contain a carbamoyl group instead of a sulfamoyl group.
Aryl Azides: Contain an aryl group attached to the azide.
Uniqueness: Sulfamoyl azides are unique due to their ability to form N-arylsulfamides efficiently under mild conditions. This makes them valuable intermediates in the synthesis of bioactive compounds and pharmaceuticals .
Properties
CAS No. |
33581-88-3 |
|---|---|
Molecular Formula |
CH4N4O2S |
Molecular Weight |
136.14 g/mol |
IUPAC Name |
(azidosulfonylamino)methane |
InChI |
InChI=1S/CH4N4O2S/c1-3-8(6,7)5-4-2/h3H,1H3 |
InChI Key |
KDKGDKUKDMXMCY-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


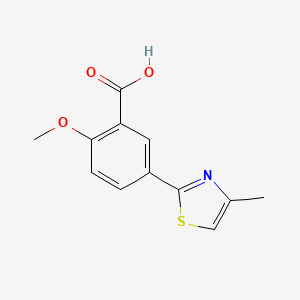
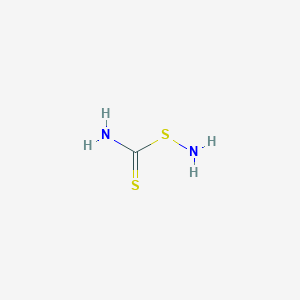
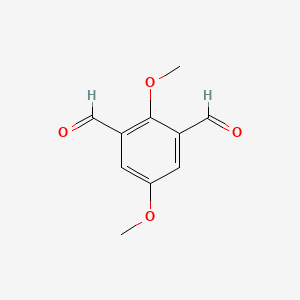
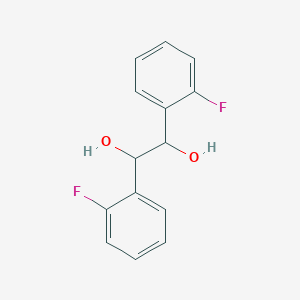


![2-Methyl-2-[(methylsulfanyl)methoxy]propane](/img/structure/B14694032.png)
![3,5-Dimethyl-4-[(E)-(2-nitrophenyl)diazenyl]-1,2-oxazole](/img/structure/B14694040.png)
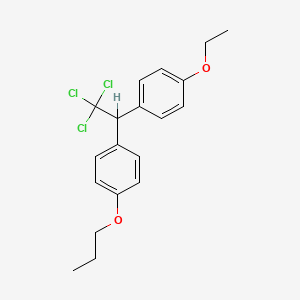
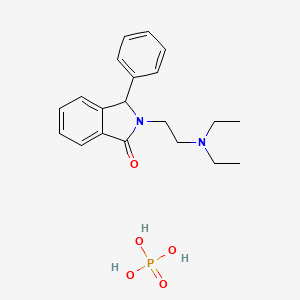

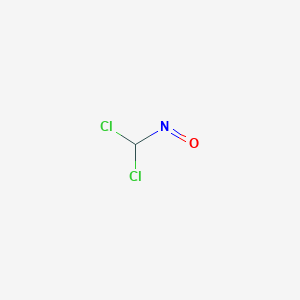
![2-[Bis(3-methylphenoxy)phosphorylamino]ethyl-[6-[2-[bis(3-methylphenoxy)phosphorylamino]ethyl-dimethylazaniumyl]hexyl]-dimethylazanium;dibromide](/img/structure/B14694078.png)
![9-Azabicyclo[4.2.1]nona-2,4,7-triene-9-carboxamide](/img/structure/B14694087.png)
